molecular formula C16H23NO4S B14731811 2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one CAS No. 7166-32-7

2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one

Cat. No.: B14731811
CAS No.: 7166-32-7
M. Wt: 325.4 g/mol
InChI Key: ASZCMEBDDSDCCE-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one is an organic compound with a unique structure that includes a piperidinone ring substituted with tetramethyl groups and a sulfonyl group attached to a methylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the reaction of 2,2,6,6-tetramethylpiperidine with appropriate reagents under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidinone with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Substitution: Compounds with different functional groups replacing the sulfonyl group.

Scientific Research Applications

2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidinone ring provides a stable scaffold for various chemical modifications, enhancing its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable radical used in oxidation reactions and as a spin label in electron spin resonance studies.

    4-Oxo-2,2,6,6-tetramethylpiperidinooxy: A derivative of TEMPO with similar applications in redox chemistry.

Uniqueness

2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

7166-32-7

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H23NO4S/c1-12-6-8-14(9-7-12)22(19,20)21-17-15(2,3)10-13(18)11-16(17,4)5/h6-9H,10-11H2,1-5H3

InChI Key

ASZCMEBDDSDCCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2C(CC(=O)CC2(C)C)(C)C

Origin of Product

United States

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